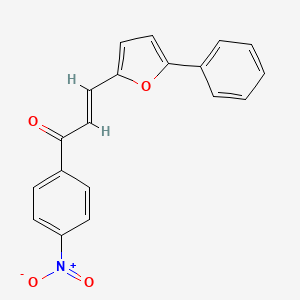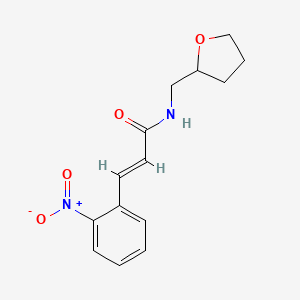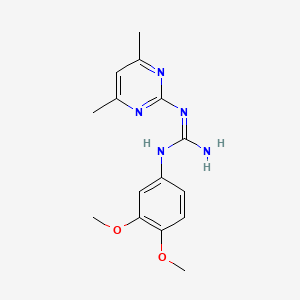![molecular formula C17H15N5OS2 B5460570 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-thienylmethyl)acetamide](/img/structure/B5460570.png)
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-thienylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound possessing three nitrogen atoms in its structure . It is related to the ligand 1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol, which was derived from 5H-[1,2,4]triazino[5,6-b]indol-3-amine .
Synthesis Analysis
The synthesis of related compounds involves the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine and 2-hydroxy-1-naphthaldehyde . This process results in the formation of a new ligand, which can then be used to synthesize metal complexes .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of other 1,2,4-triazine derivatives. These compounds are known to adopt various geometries depending on the nature of the substituents and the conditions of the reaction .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other 1,2,4-triazine derivatives. These compounds are known to undergo a variety of reactions, including condensation with aldehydes to form new ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be similar to those of other 1,2,4-triazine derivatives. These compounds are known for their wide range of biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS2/c1-22-13-7-3-2-6-12(13)15-16(22)19-17(21-20-15)25-10-14(23)18-9-11-5-4-8-24-11/h2-8H,9-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWILAKRTJIOZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5460491.png)

![3,6-dimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5460508.png)
![3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5460514.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5460541.png)
![N-{3-[N-(4-biphenylylcarbonyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide](/img/structure/B5460542.png)
![N-(3-chlorophenyl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5460543.png)
![(4aS*,8aR*)-6-[(6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5460547.png)



![1-ethyl-4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5460583.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5460585.png)
![(1H-imidazol-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5460593.png)